![molecular formula C16H11N3O4S2 B12644313 Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)
Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-氰基苯基)-2-甲基磺酰基噻吩并[3,2-d]嘧啶-6-羧酸甲酯是一种复杂的有机化合物,属于噻吩并嘧啶类。该化合物以其独特的结构为特征,包括一个被氰基苯基、甲基磺酰基和羧酸酯取代的噻吩并[3,2-d]嘧啶核心。这些官能团的存在赋予化合物特定的化学性质和潜在的生物活性。
准备方法
7-(3-氰基苯基)-2-甲基磺酰基噻吩并[3,2-d]嘧啶-6-羧酸甲酯的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
噻吩并[3,2-d]嘧啶核心的形成: 此步骤涉及将合适的先驱体环化形成噻吩并[3,2-d]嘧啶环体系。
氰基苯基的引入: 氰基苯基通过取代反应引入,通常使用氰基苯基卤代物作为试剂。
甲基磺酰基的添加: 甲基磺酰基通过磺酰化反应添加,通常使用甲基磺酰氯试剂。
酯化: 最后一步涉及羧酸基的酯化以形成羧酸酯。
工业生产方法可能涉及优化这些步骤以提高产率和纯度,以及使用催化剂和特定的反应条件来提高效率。
化学反应分析
7-(3-氰基苯基)-2-甲基磺酰基噻吩并[3,2-d]嘧啶-6-羧酸甲酯会发生各种化学反应,包括:
氧化: 该化合物会发生氧化反应,特别是在硫原子上,导致形成亚砜或砜。
还原: 还原反应可以靶向腈基,将其转化为胺或其他还原形式。
取代: 该化合物中的芳香环可以参与亲电或亲核取代反应,从而允许进一步官能化。
水解: 酯基可以在酸性或碱性条件下水解,产生相应的羧酸。
这些反应中常用的试剂包括过氧化氢等氧化剂、氢化铝锂等还原剂以及用于水解的各种酸或碱。形成的主要产物取决于所用特定反应条件和试剂。
科学研究应用
7-(3-氰基苯基)-2-甲基磺酰基噻吩并[3,2-d]嘧啶-6-羧酸甲酯在科学研究中有多种应用:
化学: 该化合物用作合成更复杂分子的构件,特别是在药物和农药的开发中。
生物学: 它因其潜在的生物活性而被研究,包括抗菌、抗炎和抗癌特性。
医学: 正在进行的研究以探索其作为治疗剂的潜力,特别是在靶向参与疾病途径的特定酶或受体。
工业: 该化合物独特的化学性质使其在开发新材料和化学工艺中发挥作用。
作用机制
7-(3-氰基苯基)-2-甲基磺酰基噻吩并[3,2-d]嘧啶-6-羧酸甲酯的作用机制涉及其与特定分子靶标的相互作用。该化合物可以抑制或激活酶、受体或其他蛋白质,从而导致一系列生化事件。例如,它可以与特定酶的活性位点结合,阻断其活性,从而影响代谢途径。所涉及的确切分子靶标和途径取决于特定的生物学环境和化合物的结构-活性关系。
相似化合物的比较
7-(3-氰基苯基)-2-甲基磺酰基噻吩并[3,2-d]嘧啶-6-羧酸甲酯可以与其他噻吩并嘧啶衍生物进行比较,例如:
2-氯-7-环戊基-7H-吡咯并[2,3-d]嘧啶-6-羧酸甲酯: 该化合物具有类似的核心结构,但取代基不同,导致不同的化学和生物特性。
吡咯并吡嗪衍生物: 这些化合物在环系和官能团方面具有一些结构相似性,但不同之处在于其生物活性及应用。
7-(3-氰基苯基)-2-甲基磺酰基噻吩并[3,2-d]嘧啶-6-羧酸甲酯的独特之处在于其官能团的特定组合,这些官能团赋予其独特的化学反应性和潜在的生物学效应。
属性
分子式 |
C16H11N3O4S2 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H11N3O4S2/c1-23-15(20)14-12(10-5-3-4-9(6-10)7-17)13-11(24-14)8-18-16(19-13)25(2,21)22/h3-6,8H,1-2H3 |
InChI 键 |
QYGUXKFHBNYIMA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C2=NC(=NC=C2S1)S(=O)(=O)C)C3=CC=CC(=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





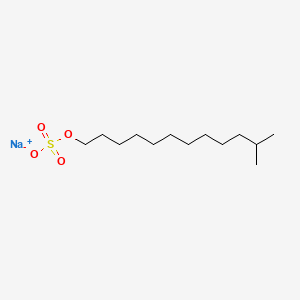

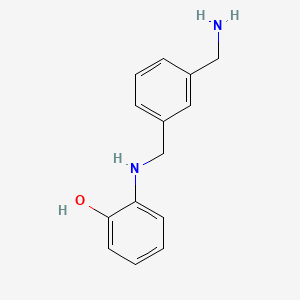

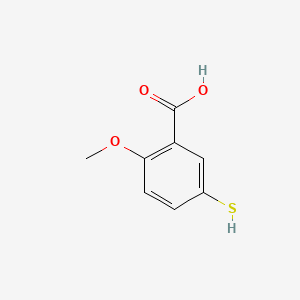
![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)
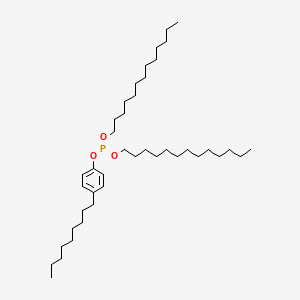

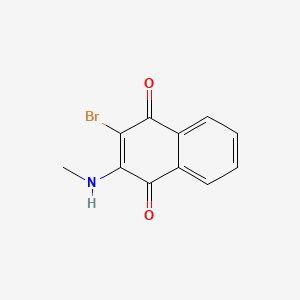

![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
